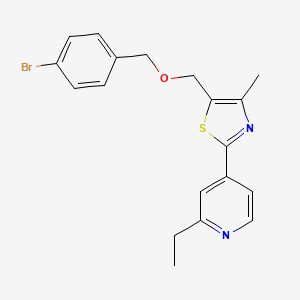

WB403

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H19BrN2OS |

|---|---|

Poids moléculaire |

403.3 g/mol |

Nom IUPAC |

5-[(4-bromophenyl)methoxymethyl]-2-(2-ethyl-4-pyridinyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3 |

Clé InChI |

NYKBJEUCSJOODJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of WB403

Introduction

This compound is a novel small molecule agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing the signaling pathways it modulates, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: TGR5 Activation

The primary mechanism of action of this compound is the activation of TGR5, a member of the G protein-coupled receptor (GPCR) superfamily that is endogenously activated by bile acids.[1][5] Upon binding, this compound induces a conformational change in the TGR5 receptor, leading to the activation of the associated heterotrimeric G protein, specifically coupling to the Gαs subunit.[6][7] This initiates a canonical signaling cascade:

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

-

cAMP Accumulation: This results in an increase in the intracellular concentration of cAMP.[2][8]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key downstream effector kinase.[6][9]

-

Physiological Responses: PKA, in turn, phosphorylates various downstream targets, leading to a cascade of cellular responses. A major and well-documented outcome of this compound-mediated TGR5 activation is the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][2][10] GLP-1 plays a crucial role in glucose homeostasis, including stimulating insulin secretion and preserving pancreatic β-cell mass and function.[1][2][10]

Quantitative Data Summary

The potency of this compound as a TGR5 agonist has been determined through various in vitro assays. The key quantitative parameter is its half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.

| Parameter | Value | Assay | Reference |

| EC50 for TGR5 Activation | 5.5 μM | CRE-luciferase reporter assay in 293T cells | [2][11] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

1. TGR5 Activation Assay (CRE-Luciferase Reporter Assay)

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Principle: This assay measures the activation of the cAMP response element (CRE) promoter, which is downstream of the TGR5/cAMP/PKA signaling pathway.

-

Methodology:

-

HEK293T cells are co-transfected with a plasmid encoding human TGR5 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter.

-

Transfected cells are seeded into 96-well plates and incubated.

-

Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The fold increase in luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of TGR5.

-

-

Data Analysis: The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

2. cAMP Accumulation Assay

-

Cell Line: HEK293T cells stably expressing human TGR5.

-

Principle: This assay directly quantifies the production of intracellular cAMP following TGR5 activation.

-

Methodology:

-

TGR5-expressing HEK293T cells are seeded in a multi-well plate.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then stimulated with different concentrations of this compound for a defined period.

-

Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to generate a dose-response curve.

3. In Vitro GLP-1 Secretion Assay

-

Cell Line: Human NCI-H716 enteroendocrine L-cells.

-

Principle: This assay measures the ability of this compound to stimulate the secretion of active GLP-1 from a relevant cell line.

-

Methodology:

-

NCI-H716 cells are cultured under conditions that promote their differentiation into GLP-1 secreting cells.

-

The differentiated cells are washed and then incubated with varying concentrations of this compound in the presence of a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

-

After incubation, the supernatant is collected.

-

The concentration of active GLP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The amount of secreted GLP-1 is normalized to the total cellular protein content and plotted against the this compound concentration.

4. In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Type 2 diabetic mouse models (e.g., db/db mice) or normal mice.

-

Principle: The OGTT assesses the effect of this compound on glucose disposal after an oral glucose challenge.

-

Methodology:

-

Mice are fasted overnight (typically 14-16 hours).

-

A baseline blood glucose measurement is taken from the tail vein.

-

This compound (at various doses) or a vehicle control is administered orally.

-

After a short period (e.g., 30 minutes), a glucose solution is administered orally (gavage).

-

Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.

This compound is a TGR5 agonist that activates the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to the secretion of GLP-1. This mechanism of action has been substantiated through a series of in vitro and in vivo experiments, which have quantified its potency and demonstrated its efficacy in improving glucose homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development for metabolic diseases.

References

- 1. A novel TGR5 activator this compound promotes GLP-1 secretion and preserves pancreatic β- Cells in type 2 diabetic mice - East China Normal University [pure.ecnu.edu.cn]

- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]

- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]

WB403 as a TGR5 activator

An In-depth Technical Guide to WB403, a TGR5 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel small molecule activator of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1][2] Characterized by its moderate activation of TGR5, this compound potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone in glucose homeostasis.[1][3] In preclinical studies, this compound has demonstrated significant anti-diabetic effects, including improved glucose tolerance and preservation of pancreatic β-cell mass and function in mouse models of type 2 diabetes.[2][4] A key differentiating feature of this compound is its lack of gallbladder filling side effects, a common issue with more potent TGR5 agonists.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(5-((4-Bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[1] |

| CAS Number | 1594041-84-5[1][6] |

| Molecular Formula | C19H19BrN2OS[1][6] |

| Molecular Weight | 403.34 g/mol [1][6] |

| SMILES | CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1[6] |

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro potency of this compound in comparison to other known TGR5 agonists. This data highlights this compound's moderate activity profile.

| Compound | Target | Assay Type | EC50 (μM) | Reference(s) |

| This compound | Human TGR5 | CRE-Luciferase | 5.5 | [5][7] |

| ZY403 | Human TGR5 | CRE-Luciferase | 1.3 | [5][7] |

| Lithocholic acid (LCA) | Human TGR5 | - | 0.58 | [5] |

| INT-777 | Human TGR5 | - | 0.82 | [5] |

| Chenodeoxycholic acid (CDCA) | Human TGR5 | - | 4.43 | [5] |

| Cholic acid (CA) | Human TGR5 | - | 7.72 | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating TGR5, a Gs alpha subunit-coupled receptor.[8][9] This activation initiates a downstream signaling cascade that is crucial for GLP-1 secretion from enteroendocrine L-cells.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]

- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The TGR5 Agonist WB403: A Novel Pathway to GLP-1 Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, making it a key target in the development of therapeutics for type 2 diabetes and obesity. A promising strategy for harnessing the therapeutic potential of GLP-1 is to stimulate its endogenous secretion from enteroendocrine L-cells. This guide focuses on the novel small molecule, WB403, a potent activator of the G protein-coupled receptor TGR5 (also known as GPBAR1), which has been demonstrated to effectively promote GLP-1 secretion and confer significant glycemic control in preclinical models. This document provides a comprehensive overview of the mechanism of action, experimental validation, and the underlying signaling pathways associated with this compound-induced GLP-1 release.

Core Mechanism: TGR5-Mediated GLP-1 Secretion

This compound distinguishes itself as a selective agonist of the T-cell G protein-coupled receptor 5 (TGR5), a membrane receptor primarily activated by bile acids.[1][2][3] Activation of TGR5 in enteroendocrine L-cells initiates a signaling cascade that culminates in the secretion of GLP-1.[1][2][3] This mechanism offers a distinct advantage over GLP-1 receptor agonists, as it enhances the natural physiological pathways of incretin release.

Signaling Pathway

The activation of TGR5 by an agonist like this compound triggers a cascade of intracellular events. As a Gαs-coupled receptor, ligand binding to TGR5 leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[4] This increase in cAMP is a pivotal second messenger that activates Protein Kinase A (PKA). The TGR5 signaling pathway ultimately results in the exocytosis of GLP-1-containing granules from the L-cells.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in activating TGR5, stimulating GLP-1 secretion, and improving glycemic control.

In Vitro Activity of this compound

| Cell Line/System | Assay | Parameter | This compound Concentration | Result | Citation |

| HEK293T | CRE-Luciferase Reporter | TGR5 Activation | 1-20 µmol/l | Dose-dependent increase | [5][6] |

| HEK293T | cAMP Accumulation | TGR5 Activation | 1-50 µmol/l | Dose-dependent increase | [5][6] |

| NCI-H716 | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~2.5-fold increase vs. vehicle | [5] |

| Primary Mouse Enterocytes | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~2-fold increase vs. vehicle | [5] |

| MIN6 | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~1.8-fold increase vs. vehicle | [5] |

In Vivo Effects of this compound in Diabetic Mouse Models

| Mouse Model | Treatment | Dosage | Duration | Parameter | Result | Citation |

| db/db | This compound | 100 mg/kg/day | 4 weeks | Fasting Blood Glucose | Significant decrease vs. vehicle | [7] |

| db/db | This compound | 100 mg/kg/day | 4 weeks | Postprandial Blood Glucose | Significant decrease vs. vehicle | [7] |

| db/db | This compound | 100 mg/kg/day | 4 weeks | HbA1c | Significant decrease vs. vehicle | [7] |

| HFD/STZ | This compound | 100 mg/kg | Single Dose | Oral Glucose Tolerance Test (AUC) | Significant improvement vs. vehicle | [8] |

| ICR (Normal) | This compound | 100 mg/kg | Single Dose | Plasma Active GLP-1 | Significant increase vs. vehicle | [5] |

Detailed Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol is adapted from studies on enteroendocrine cell lines to measure GLP-1 release in response to TGR5 agonism.

1. Cell Culture:

-

Human NCI-H716 or mouse STC-1 enteroendocrine cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency in 24-well plates.

2. Stimulation:

-

Cells are washed with a buffered saline solution (e.g., Krebs-Ringer bicarbonate buffer) and then incubated with the same buffer containing various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours) at 37°C.

3. Sample Collection:

-

The supernatant is collected and centrifuged to remove any cellular debris. A dipeptidyl peptidase-IV (DPP-IV) inhibitor should be added to prevent GLP-1 degradation.

4. GLP-1 Measurement:

-

The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

-

GLP-1 concentrations are normalized to the total protein content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in diabetic mouse models.[9][10][11]

1. Animal Preparation:

-

Diabetic mice (e.g., db/db or high-fat diet-fed/streptozotocin-induced) are fasted overnight (approximately 12-16 hours) with free access to water.

2. Compound Administration:

-

A baseline blood sample is collected (t=0 min).

-

This compound or vehicle is administered via oral gavage at the desired dose.

3. Glucose Challenge:

-

After a set period post-compound administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

4. Blood Sampling:

-

Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

5. Glucose Measurement:

-

Blood glucose levels are measured immediately using a glucometer.

6. Data Analysis:

-

The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Pancreatic Immunohistochemistry for β-cell Mass

This protocol is used to evaluate the protective effects of this compound on pancreatic β-cells.[1][2][12][13][14]

1. Tissue Preparation:

-

Pancreata are harvested from treated and control mice, fixed in 4% paraformaldehyde, and embedded in paraffin.

2. Sectioning:

-

5 µm sections of the pancreas are prepared and mounted on slides.

3. Immunostaining:

-

Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.

-

Sections are blocked and then incubated with a primary antibody against insulin.

-

A fluorescently labeled secondary antibody is used for detection.

-

Nuclei are counterstained with DAPI.

4. Imaging and Analysis:

-

Stained sections are imaged using fluorescence microscopy.

-

The β-cell area is quantified relative to the total pancreatic area to determine β-cell mass.

Conclusion

This compound represents a promising novel therapeutic agent for type 2 diabetes through its targeted activation of TGR5 and subsequent stimulation of endogenous GLP-1 secretion. The data presented herein demonstrates its potential to not only improve glycemic control but also to preserve pancreatic β-cell function. The detailed protocols and signaling pathway diagrams provide a foundational resource for researchers and drug development professionals interested in the further exploration and development of TGR5 agonists for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Painting the Pancreas in Three Dimensions: Whole-Mount Immunofluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]

- 4. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. vmmpc.org [vmmpc.org]

- 10. protocols.io [protocols.io]

- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 12. Immunofluorescent Staining of Mouse Pancreas for Islet Cell Mass Analysis [protocols.io]

- 13. HPAP PANC-DB [hpap.pmacs.upenn.edu]

- 14. Anatomy and Histology of the Pancreas | Pancreapedia [pancreapedia.org]

Unraveling the Role of WB403 in Pancreatic β-Cell Preservation: A Technical Overview

The compound designated as WB403 is not referenced in the currently available scientific literature regarding pancreatic β-cell preservation. Extensive searches have yielded no information on a molecule with this identifier in the context of diabetes research or β-cell biology. Therefore, a detailed technical guide on its specific role, mechanisms of action, and associated experimental data cannot be provided at this time.

This document aims to provide a comprehensive framework for the investigation and reporting of a novel compound like this compound in the field of pancreatic β-cell preservation, addressing the key requirements of researchers, scientists, and drug development professionals. While specific data for this compound is unavailable, this guide will outline the critical experiments, data presentation formats, and pathway analyses that would be necessary to elucidate and communicate its potential therapeutic value.

Quantitative Data Summary

To rigorously assess the efficacy of a novel compound such as this compound in preserving pancreatic β-cells, a series of quantitative assays are essential. The data generated from these experiments should be meticulously organized for clear comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: Effect of this compound on β-Cell Viability and Apoptosis

| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Key Apoptosis Markers (e.g., Cleaved Caspase-3) |

| Control (Vehicle) | 0 | |||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| Positive Control (e.g., Cytokine Cocktail) | N/A | |||

| This compound + Positive Control | 10 |

Table 2: Impact of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

| Treatment Group | Concentration (µM) | Basal Insulin Secretion (ng/mL) | Stimulated Insulin Secretion (ng/mL) | Stimulation Index |

| Control (Vehicle) | 0 | |||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| Positive Control (e.g., GLP-1) | N/A |

Table 3: Modulation of Key Signaling Pathway Proteins by this compound

| Treatment Group | Concentration (µM) | p-Akt/Akt Ratio | p-ERK/ERK Ratio | p-STAT3/STAT3 Ratio | Other Relevant Proteins |

| Control (Vehicle) | 0 | ||||

| This compound | 10 | ||||

| Stressor (e.g., Cytokines) | N/A | ||||

| This compound + Stressor | 10 |

Detailed Experimental Protocols

The reproducibility and validity of scientific findings hinge on detailed and transparent methodologies. Below are standardized protocols for key experiments that would be crucial in evaluating the role of a compound like this compound.

Cell Culture and Treatment

-

Cell Lines: INS-1E or MIN6 cells, primary rodent islets, or human islets would be cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2).

-

Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent dilutions made in culture medium to achieve the desired final concentrations. The final solvent concentration in all experimental conditions, including controls, should be kept constant and at a non-toxic level (typically <0.1%).

-

Induction of β-Cell Stress: To mimic diabetic conditions, β-cells could be exposed to stressors such as a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ), high glucose concentrations (glucotoxicity), or a combination of high glucose and fatty acids (glucolipotoxicity).

Cell Viability Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would be used to assess cell viability.

-

Procedure:

-

Seed β-cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound with or without a cytotoxic agent for a specified duration (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

-

Procedure:

-

Culture and treat cells as described above.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Method: Measurement of insulin secreted in response to low and high glucose concentrations.

-

Procedure:

-

Pre-incubate the treated cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

-

Replace the buffer with fresh low-glucose KRBB and incubate for a defined period to measure basal insulin secretion.

-

Replace the buffer with high-glucose KRBB and incubate to measure stimulated insulin secretion.

-

Collect the supernatants from both low and high glucose incubations.

-

Measure the insulin concentration in the supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Normalize the insulin secretion to the total protein content or DNA content of the cells.

-

Western Blotting

-

Method: To detect and quantify the expression levels of specific proteins in key signaling pathways.

-

Procedure:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, cleaved caspase-3, Bcl-2, Bax).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which a compound like this compound exerts its effects requires the visualization of complex biological processes. The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to β-cell preservation.

Hypothetical Signaling Pathway of this compound Action

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's protective effects.

Logical Relationship of β-Cell Protective Mechanisms

Caption: Key mechanisms contributing to β-cell preservation.

An In-depth Technical Guide to the Chemical Structure and Activity of WB403

For Researchers, Scientists, and Drug Development Professionals

Abstract

WB403 is a novel small molecule activator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its quantitative effects on TGR5 activation and subsequent glucagon-like peptide-1 (GLP-1) secretion are presented. Furthermore, the signaling pathway of TGR5 activation by this compound is illustrated. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and medicinal chemistry.

Chemical Structure and Properties of this compound

This compound is a synthetic small molecule with a molecular formula of C19H19BrN2OS and a molecular weight of 403.34 g/mol .[1] Its chemical identity has been confirmed through various analytical methods.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 4-(5-((4-bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[2] |

| CAS Number | 1594041-84-5[1] |

| SMILES | CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1 |

| Molecular Formula | C19H19BrN2OS[1] |

| Molecular Weight | 403.34[1] |

Biological Activity and Quantitative Data

This compound has been identified as a potent activator of TGR5, a receptor known to play a crucial role in regulating glucose homeostasis and energy expenditure. Activation of TGR5 by this compound leads to the secretion of GLP-1, an incretin hormone with significant anti-diabetic effects.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Value | Reference |

| TGR5 Activation | HEK293T | EC50 | 5.5 µmol/L | --INVALID-LINK-- |

| GLP-1 Secretion | NCI-H716 | Fold Increase | Concentration-dependent | --INVALID-LINK-- |

| cAMP Accumulation | HEK293T-hTGR5 | Fold Increase | Concentration-dependent | --INVALID-LINK-- |

Table 3: In Vivo Effects of this compound in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Treatment Group | Result | Reference |

| Fasting Blood Glucose | This compound (100 mg/kg) | Significant decrease | --INVALID-LINK-- |

| Oral Glucose Tolerance | This compound (100 mg/kg) | Improved | --INVALID-LINK-- |

| Plasma GLP-1 Levels | This compound (100 mg/kg) | Increased | --INVALID-LINK-- |

Signaling Pathway of TGR5 Activation by this compound

The activation of TGR5 by this compound initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1 from enteroendocrine L-cells. This pathway is primarily mediated by the Gαs subunit of the G protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the transcription of the proglucagon gene and the subsequent processing and secretion of GLP-1.

References

The Investigational Compound WB403: A Technical Primer for Type 2 Diabetes Mellitus Research

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information pertaining to a compound designated "WB403" for the treatment of type 2 diabetes.[1] The following technical guide is a hypothetical framework designed to assist researchers, scientists, and drug development professionals in the preclinical assessment of a novel therapeutic candidate for type 2 diabetes, provisionally termed this compound. The experimental protocols, data tables, and signaling pathways described herein are based on generalized principles of antidiabetic drug discovery and are intended for illustrative purposes.

Introduction

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The management of T2DM often requires a multi-faceted approach, including lifestyle modifications and pharmacological interventions. The ongoing search for novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. This document outlines a potential preclinical development path for a hypothetical compound, this compound, as a candidate for T2DM therapy.

Quantitative Data Summary

The systematic collection and organization of quantitative data are paramount in the evaluation of a new chemical entity. The following tables provide a template for summarizing the key in vitro and in vivo data for a compound like this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 / EC50 (nM) | Assay Type | Cell Line/System |

| Primary Target | Biochemical / Cellular | ||

| Secondary Target 1 | Biochemical / Cellular | ||

| Secondary Target 2 | Biochemical / Cellular | ||

| Cytotoxicity | Cellular | (e.g., HepG2, INS-1) |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of T2DM (e.g., db/db mice)

| Dose Group (mg/kg) | Administration Route | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Body Weight (%) |

| Vehicle Control | (e.g., Oral) | |||

| This compound (Low Dose) | (e.g., Oral) | |||

| This compound (Mid Dose) | (e.g., Oral) | |||

| This compound (High Dose) | (e.g., Oral) | |||

| Positive Control | (e.g., Oral) |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Units |

| Bioavailability (%) | % | |

| Tmax (h) | hours | |

| Cmax (ng/mL) | ng/mL | |

| AUC (ngh/mL) | ngh/mL | |

| Half-life (t1/2) | hours |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vivo studies.

Vehicle Selection and Formulation

The appropriate formulation of a novel compound is essential for its in vivo administration.

-

Objective: To develop a safe and effective vehicle for the administration of this compound.

-

Protocol:

-

Solubility Testing: Determine the solubility of this compound in a panel of biocompatible solvents (e.g., DMSO, ethanol) and vehicle systems (e.g., saline, PBS, 5% dextrose with excipients like Tween 80, PEG400).[1]

-

Formulation Preparation:

-

For a water-soluble compound, dissolve directly in a sterile isotonic buffer such as saline or PBS.[1]

-

For a poorly soluble compound, first dissolve in a minimal amount of an organic solvent (e.g., DMSO), followed by the addition of a surfactant (e.g., Tween 80) to aid in creating a stable suspension or emulsion. The final volume is then brought up with a bulking agent.[1]

-

-

Sterilization: The final formulation should be sterile filtered through a 0.22 µm filter.[1]

-

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This study is critical for determining the appropriate dose range for subsequent efficacy studies.

-

Objective: To determine the MTD of this compound in a relevant animal model. The MTD is defined as the highest dose that does not produce significant toxicity.[1]

-

Protocol:

-

Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Dose Administration: Administer single or repeated doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]

-

Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and fur condition. Body weight should be recorded at least every other day.[1]

-

Endpoint: The study typically lasts for 7-14 days. The MTD is identified as the highest dose that does not cause more than 15-20% body weight loss or other significant clinical signs of toxicity.[1]

-

Visualizations: Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding. The following diagrams are generated using the DOT language.

Hypothetical Signaling Pathway for this compound

Many antidiabetic drugs act by modulating key signaling pathways involved in glucose metabolism. One such pathway is the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake.

Generalized Experimental Workflow for In Vivo Studies

A structured workflow is essential for the efficient and logical progression of preclinical in vivo research.

References

TGR5 Activation and its Downstream Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by bile acids, TGR5 initiates a cascade of downstream signaling events that influence glucose homeostasis, energy expenditure, and inflammatory responses. This technical guide provides an in-depth overview of TGR5 activation, its core signaling pathways, and significant downstream physiological effects. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and drug development targeting this promising receptor.

Introduction

TGR5 is a member of the G-protein-coupled receptor (GPCR) superfamily and is uniquely activated by both primary and secondary bile acids.[1] It is expressed in a variety of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and certain immune cells.[2] Its activation has been linked to several beneficial metabolic outcomes, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[3] This guide will explore the molecular mechanisms of TGR5 signaling and its multifaceted downstream consequences.

TGR5 Signaling Pathways

Upon agonist binding, TGR5 primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate a host of cellular processes.[4] Additionally, TGR5 activation can influence other signaling pathways, including the Extracellular signal-regulated kinase (ERK) 1/2 pathway, in a cell-type-specific manner.[5]

cAMP/PKA Signaling Pathway

The activation of the cAMP/PKA pathway is a hallmark of TGR5 signaling. This pathway is central to many of the metabolic benefits associated with TGR5 activation, including the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of energy expenditure.

ERK1/2 Signaling Pathway

The role of TGR5 in modulating the ERK1/2 pathway is context-dependent. In some cell types, TGR5 activation leads to ERK1/2 phosphorylation and activation, while in others, it has an inhibitory effect.[5] This differential signaling adds a layer of complexity to the physiological outcomes of TGR5 activation.

Downstream Effects of TGR5 Activation

The activation of TGR5 triggers a range of physiological responses that are of significant interest for therapeutic development.

Glucagon-Like Peptide-1 (GLP-1) Secretion

TGR5 is expressed in enteroendocrine L-cells of the intestine. Its activation by bile acids or synthetic agonists stimulates the secretion of GLP-1.[6][7] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. This makes TGR5 a promising target for the treatment of type 2 diabetes.

Gallbladder Relaxation and Filling

TGR5 is highly expressed in the smooth muscle of the gallbladder.[8] Activation of TGR5 in these cells leads to increased cAMP levels, which promotes smooth muscle relaxation and subsequent gallbladder filling.[8][9] While this is a physiological function, it is also a potential side effect of systemic TGR5 agonists, as it may contribute to gallstone formation.[10]

Metabolic Regulation

Beyond GLP-1 secretion, TGR5 activation contributes to systemic metabolic regulation. In brown adipose tissue and skeletal muscle, TGR5 signaling increases energy expenditure.[11] It has also been shown to reduce hepatic steatosis and improve overall glucose tolerance in animal models.[10]

Anti-inflammatory Effects

TGR5 is expressed in various immune cells, including macrophages. Its activation has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This positions TGR5 as a potential target for inflammatory conditions.

Quantitative Data on TGR5 Agonists

The potency of various compounds to activate TGR5 is a critical parameter in drug development. The following tables summarize the half-maximal effective concentrations (EC50) for a range of natural and synthetic TGR5 agonists.

Table 1: EC50 Values of Natural TGR5 Agonists

| Compound | EC50 (µM) | Cell Line/Assay | Reference |

| Lithocholic Acid (LCA) | 0.53 | CHO cells (cAMP) | [1] |

| Taurolithocholic Acid (TLCA) | 0.33 | CHO cells (cAMP) | [1] |

| Deoxycholic Acid (DCA) | 1.01 | CHO cells (cAMP) | [1] |

| Chenodeoxycholic Acid (CDCA) | 4.43 | CHO cells (cAMP) | [1] |

| Cholic Acid (CA) | 7.72 | CHO cells (cAMP) | [1] |

| Oleanolic Acid | ~10 | Gastric smooth muscle cells | [12] |

| Betulinic Acid | 1.04 | Not specified | [13] |

Table 2: EC50 Values of Synthetic TGR5 Agonists

| Compound | EC50 (µM) | Cell Line/Assay | Reference |

| INT-777 | 0.82 | NCI-H716 cells (cAMP) | [13][14] |

| INT-767 | 0.68 | NCI-H716 cells (cAMP) | [15] |

| SB-756050 | 1.3 | hTGR5 expressing cells | [13] |

| Compound 18 | Mouse selective | NCI-H716/STC-1 cells | [16] |

| LT-188A | 23 | TGR5-expressing HEK EPAC cells (cAMP) | [4] |

| OM8 | 0.202 (human), 0.074 (mouse) | hTGR5 and mTGR5 expressing cells | [8] |

Table 3: Quantitative Downstream Effects of TGR5 Activation

| Agonist | Concentration | Effect | Fold/Percent Change | Cell Line/Model | Reference |

| Oleanolic Acid | 10 µM | GLP-1 Release | 4.1 ± 0.6-fold increase | STC-1 cells | [4] |

| Oleanolic Acid | 10 µM | PYY Release | 8.3 ± 1.2-fold increase | STC-1 cells | [4] |

| INT-777 | 1 µM | GLP-1 Release | Data available in source | NCI-H716 cells | [10] |

| TGR5 Agonists | 25 µM | cAMP Levels | ~12-17% higher in cystic cholangiocytes | Cystic Cholangiocytes | [5] |

| INT-777 | 3 µM | ATP Production | Increased (cAMP-dependent) | NCI-H716 cells | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TGR5 activation and its downstream effects. The following are representative protocols for key in vitro assays.

TGR5-Mediated cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to TGR5 agonist stimulation.

Materials:

-

Cells expressing TGR5 (e.g., CHO-K1, HEK293T transfected with a TGR5 expression plasmid)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

TGR5 agonist of interest

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

96-well cell culture plates

Procedure:

-

Seed TGR5-expressing cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.[17]

-

On the day of the assay, aspirate the culture medium.

-

Add pre-warmed stimulation medium to each well.[17]

-

Prepare serial dilutions of the TGR5 agonist in stimulation medium.

-

Add the agonist dilutions to the respective wells and incubate for the desired time (e.g., 5 minutes to 1 hour).[2]

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader, HTRF-compatible plate reader).

ERK1/2 Phosphorylation Western Blot

This protocol details the detection of ERK1/2 phosphorylation as a marker of TGR5-mediated signaling.

Materials:

-

Cells expressing TGR5

-

TGR5 agonist

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Culture TGR5-expressing cells to sub-confluency.

-

Serum-starve the cells if necessary.

-

Treat cells with the TGR5 agonist for the desired time points.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells following TGR5 activation.

Materials:

-

Enteroendocrine cell line (e.g., STC-1 or NCI-H716)

-

Cell culture medium

-

TGR5 agonist

-

Krebs-Ringer bicarbonate buffer (or similar)

-

DPP-IV inhibitor

-

GLP-1 ELISA kit

-

24- or 96-well cell culture plates

Procedure:

-

Seed STC-1 or NCI-H716 cells in 24- or 96-well plates. For NCI-H716 cells, pre-coat plates with Matrigel.[18]

-

Incubate cells until they reach the desired confluency.

-

Wash the cells with buffer (e.g., DMEM or Krebs-Ringer).[4]

-

Incubate the cells with the TGR5 agonist in the presence of a DPP-IV inhibitor for a specified time (e.g., 30 minutes to 2 hours).[4][10]

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1][19]

Logical Relationships and Therapeutic Implications

The activation of TGR5 sets in motion a series of interconnected events with significant therapeutic potential, particularly for metabolic diseases.

Conclusion

TGR5 represents a multifaceted and promising therapeutic target for a range of metabolic and inflammatory disorders. Its activation triggers a cascade of downstream signaling events, leading to beneficial effects on glucose metabolism, energy expenditure, and inflammation. However, the systemic nature of TGR5 activation also presents challenges, such as the potential for gallbladder-related side effects. A thorough understanding of its signaling pathways and downstream effects, facilitated by robust experimental protocols and quantitative data, is essential for the development of safe and effective TGR5-targeted therapies. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of TGR5.

References

- 1. Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 5. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Spergularia marina Induces Glucagon-Like Peptide-1 Secretion in NCI-H716 Cells Through Bile Acid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of WB403: A TGR5 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of WB403, a novel small molecule Takeda G-protein-coupled receptor 5 (TGR5) activator. The data presented herein is derived from a key preclinical study that establishes this compound as a potential therapeutic agent for type 2 diabetes mellitus through its action on glucagon-like peptide-1 (GLP-1) secretion and pancreatic β-cell preservation.

Core Efficacy Data

The following tables summarize the key quantitative findings from the preliminary in vitro and in vivo studies on this compound.

In Vitro Activity of this compound

| Assay | Cell Line | Parameter | This compound | ZY403 (Control) |

| TGR5 Activation (CRE-Luciferase) | HEK293T | EC50 | 5.5 µM | 1.3 µM |

| cAMP Accumulation | HEK293T | - | Dose-dependent increase | - |

| GLP-1 Secretion | NCI-H716 | Fold Increase vs. Vehicle | ~2.5-fold at 20 µM | - |

| GLP-1 Secretion | Primary Enterocytes | Fold Increase vs. Vehicle | ~2-fold at 20 µM | - |

| GLP-1 Secretion | MIN6 Cells | Fold Increase vs. Vehicle | ~1.8-fold at 20 µM | - |

In Vivo Efficacy of this compound in Diabetic Mouse Models

| Study | Mouse Model | Treatment | Duration | Key Findings |

| Oral Glucose Tolerance Test (OGTT) | db/db mice | 100 mg/kg | Acute | Significant improvement in glucose tolerance |

| Long-term Treatment | db/db mice | 100 mg/kg/day | 4 weeks | - Reduced fasting blood glucose- Reduced postprandial blood glucose- Decreased HbA1c levels |

| Long-term Treatment | High-Fat Diet/Streptozotocin (HFD/STZ) mice | 100 mg/kg/day | 4 weeks | - Improved glucose tolerance- Reduced fasting blood glucose- Decreased HbA1c levels |

| Pancreatic β-cell Preservation | db/db mice | 100 mg/kg/day | 4 weeks | - Increased pancreatic β-cell mass- Restored normal islet architecture |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used in its initial identification and characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TGR5 Targeted Luciferase Reporter Assay

This assay was performed to identify compounds that activate the TGR5 signaling pathway.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells were transiently co-transfected with a TGR5 expression plasmid and a CRE-luciferase reporter plasmid. An empty vector was used as a negative control.

-

Compound Treatment: After 24 hours of transfection, cells were treated with various concentrations of the test compounds (including this compound) or vehicle (DMSO) for 6 hours.

-

Luciferase Activity Measurement: Luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence was quantified using a luminometer.

-

Data Analysis: The fold induction of luciferase activity was calculated relative to the vehicle-treated cells. The EC50 value was determined by fitting the dose-response curve with a nonlinear regression model.

cAMP Accumulation Assay

This assay was conducted to confirm the activation of the Gs-coupled TGR5 receptor.

-

Cell Culture and Transfection: HEK293T cells were transfected with the TGR5 expression plasmid.

-

Compound Treatment: Transfected cells were incubated with the test compounds at various concentrations for 30 minutes in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Measurement: Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The concentration of cAMP was calculated based on a standard curve and expressed as a fold increase over the vehicle control.

Active GLP-1 Immunoassay

This assay was used to measure the secretion of active GLP-1 from enteroendocrine cells.

-

Cell Culture: NCI-H716 (human enteroendocrine), primary mouse enterocytes, and MIN6 (mouse pancreatic β-cell) cells were cultured under appropriate conditions.

-

Compound Stimulation: Cells were treated with this compound or vehicle for 2 hours.

-

Supernatant Collection: The cell culture supernatant was collected and treated with a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant was quantified using a specific ELISA kit.

-

Data Analysis: GLP-1 secretion was normalized to the total protein content of the cells and expressed as a fold increase over the vehicle control.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo test was performed to evaluate the effect of this compound on glucose metabolism.

-

Animal Model: Genetically diabetic (db/db) mice or high-fat diet/streptozotocin (HFD/STZ) induced diabetic mice were used.

-

Fasting: Mice were fasted overnight (12-16 hours) before the test.

-

Compound Administration: this compound (100 mg/kg) or vehicle was administered orally.

-

Glucose Challenge: After 30 minutes of compound administration, a glucose solution (2 g/kg body weight) was administered orally.

-

Blood Glucose Monitoring: Blood samples were collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose levels were measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Immunohistochemical Analysis of Pancreatic Islets

This analysis was conducted to assess the effect of this compound on pancreatic β-cell mass and islet architecture.

-

Tissue Preparation: At the end of the long-term treatment period, pancreata were collected from the mice, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Immunostaining: Pancreatic sections were stained with antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).

-

Image Analysis: The stained sections were imaged using a fluorescence microscope. The β-cell area and total islet area were quantified using image analysis software.

-

Data Analysis: The β-cell mass was calculated as the ratio of the β-cell area to the total pancreatic area. The distribution of α- and β-cells within the islets was also qualitatively assessed.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of WB403

For Researchers, Scientists, and Drug Development Professionals

Introduction

WB403 is a novel small molecule activator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[1][3][4] Preclinical studies have demonstrated that this compound can improve glucose tolerance, reduce fasting and postprandial blood glucose, and preserve pancreatic β-cell mass and function in mouse models of type 2 diabetes.[2][3][4] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of type 2 diabetes.

This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist for TGR5. The binding of this compound to TGR5 on the surface of enteroendocrine L-cells initiates a signaling cascade that results in the secretion of GLP-1. This pathway is crucial for regulating glucose metabolism.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value |

| Tmax (h) | 0.5 |

| Cmax (ng/mL) | 1856 ± 312 |

| AUC (0-t) (ng·h/mL) | 4123 ± 567 |

| t1/2 (h) | 2.3 ± 0.4 |

| Data obtained from a single oral dose of 10 mg/kg. |

Table 2: Efficacy of this compound in db/db Mice (4-week treatment)

| Treatment Group | Fasting Blood Glucose (mmol/L) | Postprandial Blood Glucose (mmol/L) | HbA1c (%) |

| Vehicle | 20.5 ± 2.1 | 28.9 ± 3.4 | 9.8 ± 0.7 |

| This compound (50 mg/kg) | 12.3 ± 1.5 | 18.7 ± 2.2 | 7.2 ± 0.5 |

| This compound (100 mg/kg) | 9.8 ± 1.1 | 15.4 ± 1.9 | 6.5 ± 0.4 |

| Data represented as mean ± SEM.[4] |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water

Protocol:

-

Calculate the required amount of this compound and 0.5% CMC solution based on the desired final concentration and total volume.

-

Weigh the this compound powder accurately.

-

Gradually add the 0.5% CMC solution to the this compound powder while continuously vortexing or stirring to ensure a uniform suspension.

-

Continue to mix until no clumps are visible and the suspension is homogenous.

-

Prepare the formulation fresh on the day of dosing.

In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model

Objective: To evaluate the anti-hyperglycemic effects of this compound in a diet-induced obesity (DIO) or genetic (e.g., db/db) mouse model of type 2 diabetes.

Animal Model:

-

Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

-

Male db/db mice (8-10 weeks old).

Experimental Workflow:

Protocol:

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

-

Randomization: Randomize mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.

-

Dosing: Administer this compound or vehicle (0.5% CMC) orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).

-

Monitoring:

-

Measure body weight and food intake weekly.

-

Measure fasting blood glucose (after 6 hours of fasting) and postprandial blood glucose (2 hours after feeding) weekly from tail vein blood using a glucometer.

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, fast mice overnight (12-14 hours).

-

Administer this compound or vehicle orally.

-

30 minutes after treatment, administer a glucose solution (2 g/kg body weight) orally.[3][4]

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[3][4]

-

-

HbA1c Measurement: Collect blood at the end of the study to measure glycated hemoglobin (HbA1c) levels as a marker of long-term glycemic control.

-

Tissue Collection: At the end of the study, euthanize mice and collect tissues (pancreas, liver, adipose tissue) for histological and molecular analysis (e.g., β-cell mass, gene expression).

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Animal Model:

-

Healthy, non-diabetic mice (e.g., C57BL/6J), 8-10 weeks old.

Protocol:

-

Dose Selection: Start with a dose range based on the efficacious doses observed in efficacy studies (e.g., 100 mg/kg, 300 mg/kg, 1000 mg/kg).

-

Dosing: Administer single or repeated (e.g., for 7-14 days) oral doses of this compound to different groups of mice (n=3-5 per group).

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, activity level, and any signs of distress.

-

Body Weight: Record body weight daily. The MTD is often defined as the dose that does not cause more than a 10-15% reduction in body weight.

-

Necropsy: At the end of the study, perform a gross necropsy to examine for any visible abnormalities in major organs. For a more detailed analysis, collect organs for histopathological examination.

GLP-1 Secretion Study In Vivo

Objective: To confirm that this compound stimulates GLP-1 secretion in vivo.

Protocol:

-

Fast mice overnight.

-

Administer a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., sitagliptin, 10 mg/kg) intraperitoneally 30 minutes before this compound administration to prevent the degradation of active GLP-1.

-

Administer this compound (e.g., 50, 100 mg/kg) or vehicle orally.[3][4]

-

30 minutes after this compound administration, administer glucose (2 g/kg) orally.[3][4]

-

Collect blood samples (e.g., via retro-orbital sinus) into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail at 0 and 10 minutes after the glucose challenge.[3][4]

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Measure active GLP-1 levels in the plasma using a commercially available ELISA kit.

Concluding Remarks

The protocols outlined in this document provide a framework for the in vivo evaluation of this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources. Careful planning and execution of these studies will be critical in further elucidating the therapeutic potential of this compound for the treatment of type 2 diabetes and other metabolic disorders.

References

Application Notes and Protocols for Dissolving WB403 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of WB403, a TGR5 activator and a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, for use in a variety of cell culture assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining accurate results.

Compound Information

-

Compound Name: this compound

-

Mechanism of Action: this compound is a TGR5 activator, which promotes the release of glucagon-like peptide-1 (GLP-1).[1] It also functions as a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, which is integral to cell growth, proliferation, and survival.[2]

-

Primary Research Areas: Oncology, inflammatory diseases, and type 2 diabetes.[1][2]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are paramount for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Table 1: Solubility and Recommended Stock Solution Parameters for this compound

| Parameter | Value | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |

| Stock Concentration | 10 mM | [2] |

| Storage Temperature | -20°C (long-term) or -80°C | [1][2] |

| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C | [1] |

Note: It is crucial to avoid repeated freeze-thaw cycles of the DMSO stock solution to prevent degradation of the compound.[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound: Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis. Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (g) = 10 mmol/L * Volume (L) * MW ( g/mol )

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

-

Store: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Preparation of Working Solutions for Cell Culture Assays

This protocol describes the dilution of the 10 mM this compound DMSO stock solution to the final desired concentration in cell culture medium.

Materials:

-

10 mM this compound in DMSO (from Protocol 3.1)

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium.

-

Mix Thoroughly: Gently vortex or pipette the working solution up and down to ensure homogeneity.

-

Add to Cells: Immediately add the freshly prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Recommended Starting Concentration: For initial experiments, a starting concentration range of 1-10 µM is recommended.[2] However, the optimal concentration can vary significantly between different cell types. A dose-response curve should be generated to determine the IC50 value for your specific cell line.[2]

Visualized Workflows and Pathways

Experimental Workflow for this compound Dissolution and Cell Treatment

References

Application Notes and Protocols for WB403 in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of WB403, a novel Takeda G-protein-coupled receptor 5 (TGR5) agonist, in diabetic mouse models. The protocols and data presented are based on preclinical studies and are intended for research purposes.

Introduction

This compound is a small molecule activator of TGR5, a promising therapeutic target for type 2 diabetes.[1][2][3][4][5][6] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting the health and survival of pancreatic β-cells.[1][2][3][4][5][6][7] Preclinical studies in diabetic mouse models have demonstrated the potential of this compound to improve glycemic control and preserve pancreatic β-cell function.[1][2][3][4][5][6]

Data Presentation

The following tables summarize the quantitative data from studies of this compound in the db/db mouse model of type 2 diabetes.

Table 1: Effects of this compound on Glycemic Control in db/db Mice

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Outcome |

| Fasting Blood Glucose | High | Significantly decreased | 4 weeks | Improved glycemic control[1] |

| Postprandial Blood Glucose | High | Significantly decreased | 4 weeks | Improved glycemic control[1] |

| HbA1c | High | Significantly decreased | 4 weeks | Long-term glycemic improvement[1] |

Table 2: Effects of this compound on Pancreatic β-Cells in db/db Mice

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Outcome |

| β-Cell Mass | Reduced | Increased | 4 weeks | Preservation and potential regeneration of β-cells[2][4] |

| Islet Cell Distribution | Disrupted (α- and β-cells) | Restored to normal pattern | 4 weeks | Improved islet architecture and function[2][4] |

Signaling Pathway

This compound exerts its therapeutic effects through the activation of the TGR5 signaling pathway, leading to the secretion of GLP-1 from intestinal L-cells.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in diabetic mouse models are provided below.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diabetic mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]

- 5. S-EPMC4514850 - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic ?-Cells in Type 2 Diabetic Mice. - OmicsDI [omicsdi.org]

- 6. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]

- 7. mdpi.com [mdpi.com]

WB403 Administration Route for Optimal Bioavailability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WB403 is a novel small molecule activator of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1][2] Activation of TGR5 by agonists like this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), leading to improved glucose tolerance, preservation of pancreatic β-cell mass and function, and potential benefits in the treatment of type 2 diabetes.[1][2] To facilitate further preclinical research and development of this compound, this document provides detailed application notes and protocols for its administration, with a focus on achieving optimal bioavailability based on currently available data.

Data Presentation: Pharmacokinetics of this compound

The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration. This data is essential for designing in vivo efficacy studies and understanding the exposure profile of the compound.

| Parameter | Value | Unit |

| Administration Route | Oral (gavage) | - |

| Dose | 10 | mg/kg |

| Cmax (Maximum Concentration) | 1.85 ± 0.42 | µg/mL |

| Tmax (Time to Cmax) | 2.0 ± 0.8 | hours |

| AUC(0-t) (Area Under the Curve) | 10.26 ± 2.13 | µg/mL*h |

| T1/2 (Half-life) | 3.5 ± 0.6 | hours |

| Data sourced from Zheng C, et al. PLoS One. 2015. |

Note on Bioavailability: The data presented is for the oral administration route. To determine the absolute bioavailability, a comparative study with intravenous (IV) administration is required. As of the latest literature review, IV pharmacokinetic data for this compound has not been published. Therefore, the oral route is a demonstrated effective route for systemic exposure, though it may not represent 100% bioavailability. For research applications requiring precise plasma concentrations or bypassing first-pass metabolism, intravenous administration should be considered, though a specific protocol would need to be developed and validated.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution suitable for oral gavage in rodents, based on methodologies used in published preclinical studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder and dissolve it in the corresponding volume of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution consisting of PEG300, Tween-80, and Saline. A commonly used ratio is 40% PEG300, 5% Tween-80, and 55% Saline.

-

For 1 mL of vehicle, mix 400 µL of PEG300 and 50 µL of Tween-80.

-

Add 550 µL of sterile saline to the PEG300/Tween-80 mixture.

-

Vortex until a homogenous solution is formed.

-

-

Final Dosing Solution Preparation:

-

To prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.

-

Vortex thoroughly to ensure uniform mixing.

-

The final concentration of DMSO in the dosing solution will be 10%. Adjust the volume of the stock solution and vehicle as needed to achieve the desired final concentration of this compound for your experiment.

-

Alternative Formulations:

-